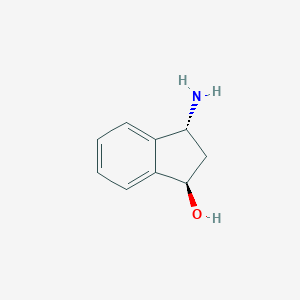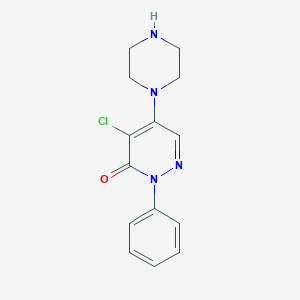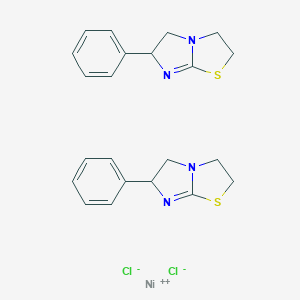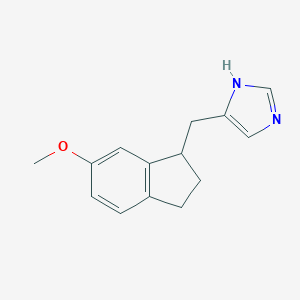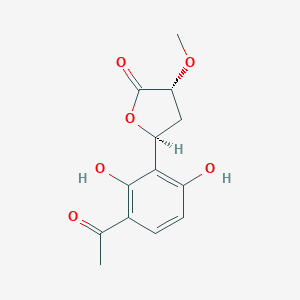
Antafumicin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antafumicin A is a secondary metabolite produced by Streptomyces sp. MK498-98F1, a soil-dwelling bacterium. It belongs to the family of macrocyclic lactones and has shown promising potential as a novel antibiotic compound. Antafumicin A has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
作用機序
The mechanism of action of antafumicin A is not fully understood. However, it is believed to inhibit bacterial cell wall biosynthesis by targeting the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). This enzyme is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, antafumicin A disrupts the cell wall synthesis, leading to bacterial death.
生化学的および生理学的効果
Antafumicin A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. Antafumicin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
Antafumicin A has several advantages as a research tool. It exhibits potent antibacterial and antitumor activities, making it a promising candidate for the development of new antibiotics and anticancer drugs. Moreover, antafumicin A has immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases. However, antafumicin A has some limitations as a research tool. Its complex structure makes its synthesis challenging, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on antafumicin A. Firstly, further studies are needed to elucidate its mechanism of action. Secondly, the synthesis of antafumicin A needs to be optimized to improve its yield and purity. Thirdly, the potential of antafumicin A as a therapeutic agent for various diseases, including bacterial infections, cancer, and autoimmune diseases, needs to be explored further. Finally, the development of new derivatives of antafumicin A with improved antibacterial and antitumor activities may lead to the discovery of new drugs.
Conclusion
Antafumicin A is a promising antibiotic compound with potent antibacterial and antitumor activities. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting MurA. Antafumicin A has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of pro-inflammatory cytokines. Although antafumicin A has some limitations as a research tool, it has several future directions for research, including the elucidation of its mechanism of action, the optimization of its synthesis, and the exploration of its potential as a therapeutic agent for various diseases.
合成法
Antafumicin A is a complex molecule with a unique structure. Its synthesis involves a series of steps, including fermentation, extraction, purification, and chemical modification. The fermentation process is carried out using Streptomyces sp. MK498-98F1, which is grown in a suitable medium under controlled conditions. The extracted crude product is then purified using various chromatographic techniques. Finally, chemical modification is carried out to obtain the desired compound.
科学的研究の応用
Antafumicin A has shown potential as a novel antibiotic compound in scientific research. Its antibacterial activity against Gram-positive bacteria, including Antafumicin A and VRE, makes it a promising candidate for the development of new antibiotics. Antafumicin A has also been found to exhibit antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Moreover, antafumicin A has been shown to have immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases.
特性
CAS番号 |
151271-54-4 |
|---|---|
製品名 |
Antafumicin A |
分子式 |
C13H14O6 |
分子量 |
266.25 g/mol |
IUPAC名 |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
InChIキー |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
異性体SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
同義語 |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



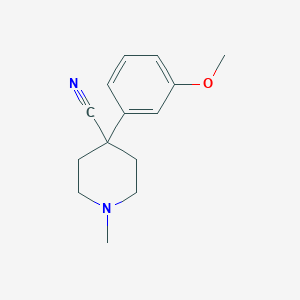
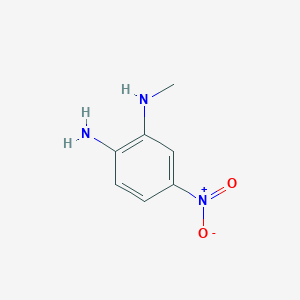
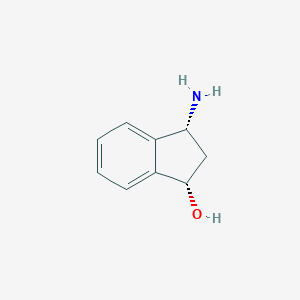
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
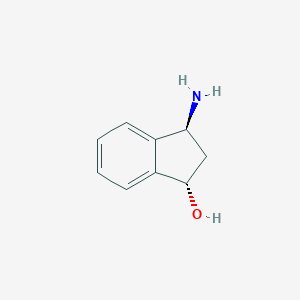
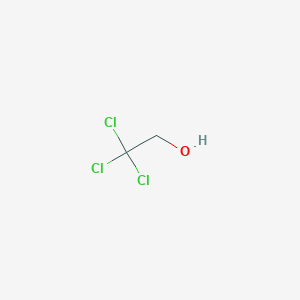
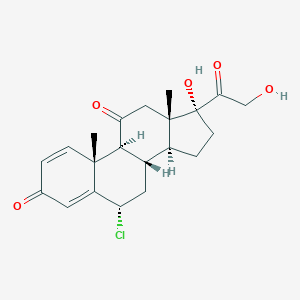

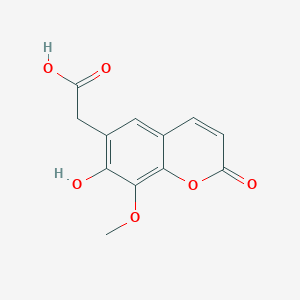
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
